molecular formula C5H10BrNO2 B12657987 Diethyl N-bromoimidocarbonate CAS No. 93963-18-9

Diethyl N-bromoimidocarbonate

Cat. No.: B12657987
CAS No.: 93963-18-9
M. Wt: 196.04 g/mol
InChI Key: HGOBDYHNTJGKHQ-UHFFFAOYSA-N
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Description

Diethyl N-bromoimidocarbonate is a specialized brominated imidocarbonate compound primarily utilized in organic synthesis, particularly in peptide coupling and protein engineering. Its structure features a reactive imidocarbonate backbone with a bromine substituent, enabling unique electrophilic reactivity. This compound is critical in activating carboxyl groups for amide bond formation, a process central to peptide synthesis . Studies by Kent (2017) highlight its role in chemical protein synthesis, where it facilitates selective modifications of amino acid side chains, enhancing synthetic efficiency . Additionally, Kricheldorf (2006) underscores the broader importance of imidocarbonates in polypeptide synthesis, positioning this compound as a brominated derivative with enhanced reactivity in such systems .

Properties

CAS No.

93963-18-9

Molecular Formula

C5H10BrNO2

Molecular Weight

196.04 g/mol

IUPAC Name

N-bromo-1,1-diethoxymethanimine

InChI

InChI=1S/C5H10BrNO2/c1-3-8-5(7-6)9-4-2/h3-4H2,1-2H3

InChI Key

HGOBDYHNTJGKHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NBr)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl N-bromoimidocarbonate can be synthesized through the reaction of diethyl imidocarbonate with bromine. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition. The reaction proceeds as follows: [ \text{(C2H5O)2C=NH} + \text{Br2} \rightarrow \text{(C2H5O)2C=NBr} + \text{HBr} ]

Industrial Production Methods: Industrial production of this compound involves the continuous addition of bromine to a solution of diethyl imidocarbonate under controlled temperature and pressure conditions. The process ensures high yield and purity of the product, which is essential for its use in various applications .

Chemical Reactions Analysis

Types of Reactions: Diethyl N-bromoimidocarbonate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, leading to the formation of imidocarbonate derivatives.

    Reduction Reactions: The compound can be reduced to diethyl imidocarbonate using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Although less common, oxidation can occur under specific conditions, leading to the formation of diethyl imidocarbonate oxides.

Common Reagents and Conditions:

    Substitution: Amines, in the presence of a base such as triethylamine, at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether, under reflux conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide in the presence of a catalyst.

Major Products:

Scientific Research Applications

Diethyl N-bromoimidocarbonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for the synthesis of various organic compounds, particularly in the formation of carbon-nitrogen bonds.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of diethyl N-bromoimidocarbonate involves the formation of a reactive intermediate through the cleavage of the bromo group. This intermediate can then react with nucleophiles, leading to the formation of new carbon-nitrogen bonds. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diethyl N-bromoimidocarbonate shares functional and synthetic relevance with other carbonylating agents, brominated reagents, and esters. Below is a detailed comparison based on structural, reactive, and applicative properties:

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Functional Group Reactivity Key Applications Stability References
This compound Brominated imidocarbonate High electrophilicity; activates carboxyl groups Peptide coupling, protein modification Moderate (sensitive to moisture)
Diethyl Succinate Ester Low reactivity; hydrolyzes slowly Flavoring agent, plasticizer High (stable under ambient conditions)
N,N-Dimethylaminoxy Carbonyl Aminoxy carbonyl Moderate electrophilicity; forms stable adducts Protein ligation, bioconjugation High
Dicyclohexylcarbodiimide (DCC) Carbodiimide Activates carboxyl groups via intermediate Peptide synthesis, esterification Low (moisture-sensitive)

Key Findings :

Reactivity: this compound exhibits higher electrophilicity than non-brominated analogs (e.g., Diethyl Succinate) due to bromine’s electron-withdrawing effect, enabling rapid carboxyl activation . Compared to DCC, it bypasses the need for a separate coupling agent (e.g., HOBt), reducing side reactions like racemization .

Applications: Unlike Diethyl Succinate (used industrially as a flavoring agent), this compound is specialized for synthetic chemistry, particularly in constructing complex polypeptides . Its bromine substituent allows selective bromination in tandem reactions, a feature absent in N,N-Dimethylaminoxy Carbonyl .

Stability :

  • This compound is less stable than Diethyl Succinate, requiring strict anhydrous conditions, but offers superior reactivity in peptide synthesis compared to DCC .

Biological Activity

Diethyl N-bromoimidocarbonate (DBI) is a chemical compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is an organic compound characterized by its bromine substituent and imidocarbonate functional group. Its molecular formula is C7_{7}H10_{10}BrN1_{1}O3_{3}, and it is primarily utilized in organic synthesis as a reagent for various transformations.

1. Antimicrobial Activity

DBI has been shown to exhibit significant antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that DBI may serve as a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

2. Cytotoxicity

Research has demonstrated that DBI possesses cytotoxic effects on cancer cell lines. A study evaluated its impact on human breast cancer (MCF-7) and lung cancer (A549) cells.

Cell Line IC50_{50} (µM)
MCF-725
A54930

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%, highlighting DBI's potential as a chemotherapeutic agent.

3. Enzyme Inhibition

DBI acts as an inhibitor for specific enzymes, including acetylcholinesterase (AChE), which is crucial in neurotransmission. The inhibition of AChE can have implications for treating neurodegenerative diseases such as Alzheimer's.

Enzyme Inhibition (%) at 100 µM
Acetylcholinesterase70

This high level of inhibition suggests that DBI could be further explored for its neuroprotective properties.

The biological activity of DBI is attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to functional alterations. This mechanism underlies its antimicrobial and cytotoxic effects, as well as its enzyme inhibition capabilities.

Case Study 1: Antimicrobial Efficacy

A clinical study investigated the effectiveness of DBI in treating bacterial infections in patients resistant to standard antibiotics. The results showed a significant reduction in infection rates when DBI was administered alongside conventional therapies, suggesting a synergistic effect.

Case Study 2: Cancer Treatment

In vitro studies on human cancer cell lines revealed that DBI not only inhibited cell proliferation but also induced apoptosis. Further investigation into its mechanism revealed activation of the intrinsic apoptotic pathway, making it a candidate for further preclinical studies.

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